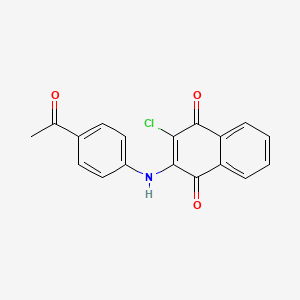

2-(4-Acétylanilino)-3-chloronaphtalène-1,4-dione

Vue d'ensemble

Description

NQ301, également connu sous le nom de 2-[(4-acétylphényl)amino]-3-chloronaphtalène-1,4-dione, est un composé synthétique doté d'activités biologiques significatives. Il est principalement reconnu pour ses propriétés antithrombotiques et antiplaquettaires. NQ301 inhibe l'agrégation plaquettaire et l'activité de la thromboxane A2 synthase, ce qui en fait un agent précieux dans la recherche cardiovasculaire .

Applications De Recherche Scientifique

NQ301 a diverses applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les réactions redox.

Biologie : Investigated for its role in inhibiting platelet aggregation and thromboxane A2 synthase activity.

Médecine : Explored for its potential therapeutic applications in preventing thrombosis and other cardiovascular diseases.

Industrie : Utilisé dans le développement d'agents antithrombotiques et comme composé de référence dans des études pharmacologiques

5. Mécanisme d'action

NQ301 exerce ses effets en inhibant l'activité de la thromboxane A2 synthase et du récepteur de la thromboxane A2. Il supprime l'agrégation plaquettaire en inhibant la voie intracellulaire plutôt qu'en inhibant directement la liaison du complexe fibrinogène-GPIIb/IIIa. NQ301 inhibe de manière significative l'augmentation de la concentration en ions calcium cytosolique et la sécrétion d'adénosine triphosphate, et augmente également de manière significative les niveaux d'adénosine monophosphate cyclique dans les plaquettes activées .

Composés similaires :

- 2-Chloro-3-(4-acétylphényl)-amino-1,4-naphtoquinone

- 2-[(4-Acétylphényl)amino]-3-chloro-1,4-naphtalènedione

- Composé 211

Comparaison : NQ301 est unique en raison de son inhibition sélective de l'activité de la thromboxane A2 synthase et du récepteur. Contrairement à d'autres composés similaires, NQ301 présente un effet antithrombotique puissant en modulant la libération d'acide arachidonique et en inhibant la formation de thromboxane B2. Cela en fait un composé précieux dans la recherche cardiovasculaire et les applications thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : NQ301 est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2-chloro-1,4-naphtoquinone avec la 4-acétylaniline. La réaction se produit généralement en présence d'un solvant approprié tel que le diméthylsulfoxyde (DMSO) et dans des conditions de température contrôlées .

Méthodes de production industrielle : La production industrielle de NQ301 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir une pureté et un rendement élevés. Le composé est souvent purifié à l'aide de techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : NQ301 subit diverses réactions chimiques, notamment :

Oxydation : NQ301 peut être oxydé pour former différents dérivés quinoniques.

Réduction : La réduction de NQ301 peut conduire à la formation de dérivés hydroquinoniques.

Substitution : NQ301 peut participer à des réactions de substitution, en particulier des substitutions nucléophiles.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés.

Principaux produits :

Oxydation : Formation de divers dérivés quinoniques.

Réduction : Formation de dérivés hydroquinoniques.

Substitution : Formation de dérivés de naphtoquinone substitués.

Mécanisme D'action

NQ301 exerts its effects by inhibiting thromboxane A2 synthase and thromboxane A2 receptor activity. It suppresses platelet aggregation by inhibiting the intracellular pathway rather than directly inhibiting fibrinogen-GPIIb/IIIa complex binding. NQ301 significantly inhibits the increase of cytosolic calcium ion concentration and adenosine triphosphate secretion, and also significantly increases cyclic adenosine monophosphate levels in activated platelets .

Comparaison Avec Des Composés Similaires

- 2-Chloro-3-(4-acetylphenyl)-amino-1,4-naphthoquinone

- 2-[(4-Acetylphenyl)amino]-3-chloro-1,4-naphthalenedione

- Compound 211

Comparison: NQ301 is unique due to its selective inhibition of thromboxane A2 synthase and receptor activity. Unlike other similar compounds, NQ301 exhibits a potent antithrombotic effect by modulating arachidonic acid liberation and inhibiting thromboxane B2 formation. This makes it a valuable compound in cardiovascular research and therapeutic applications .

Propriétés

IUPAC Name |

2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZKIQSQHZVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.